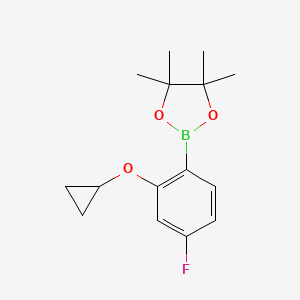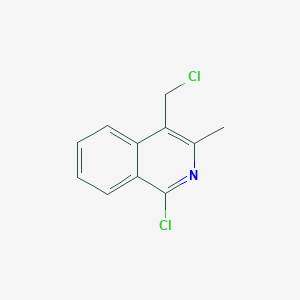
2'-O-cyanoethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Cyanoethyluridine is a chemically modified nucleoside derived from uridine. It features a cyanoethyl group attached to the 2’ position of the ribose sugar. This modification enhances the compound’s stability and hybridization properties, making it a valuable tool in various scientific and industrial applications, particularly in the field of nucleic acid research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-cyanoethyluridine typically involves the ring-opening reaction of 2,2’-anhydrouridine with 2-cyanoethyl trimethylsilyl ether in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2’-O-cyanoethyluridine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the ring-opening reaction, and subsequent purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Cyanoethyluridine can undergo various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives.
Applications De Recherche Scientifique
2’-O-Cyanoethyluridine has several important applications in scientific research:
Chemistry: It is used in the synthesis of modified oligoribonucleotides, which are essential for studying RNA structure and function.
Industry: The compound’s stability and hybridization properties make it valuable in the development of diagnostic tools and nucleic acid-based technologies.
Mécanisme D'action
The mechanism by which 2’-O-cyanoethyluridine exerts its effects is primarily related to its ability to enhance the stability and hybridization properties of RNA molecules. The cyanoethyl group increases the rigidity of the ribose sugar, which in turn stabilizes the RNA duplex. This stabilization is crucial for applications in gene regulation and therapeutic interventions .
Comparaison Avec Des Composés Similaires
2’-O-Methyluridine: This compound also enhances RNA stability but to a lesser extent compared to 2’-O-cyanoethyluridine.
2’-O-Methoxyethyluridine: Similar to 2’-O-cyanoethyluridine, this compound improves hybridization properties and stability.
2’-O-Fluoroethyluridine: This modification increases hybridization affinity but does not significantly enhance nuclease resistance.
Uniqueness: 2’-O-Cyanoethyluridine is unique due to its combination of enhanced hybridization affinity and nuclease resistance. This makes it particularly valuable for applications requiring stable and efficient RNA interactions .
Propriétés
Formule moléculaire |
C12H15N3O6 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile |
InChI |
InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1 |
Clé InChI |
WSOOQPQPYBMMLJ-QCNRFFRDSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide](/img/structure/B8410420.png)
amino}-3-methoxypropanoic acid](/img/structure/B8410425.png)
![4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B8410430.png)
![tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)


![7-Nitrotetrazolo[1,5-a]quinoxaline](/img/structure/B8410462.png)
![2-[3-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl]-1-morpholinoethanone](/img/structure/B8410465.png)
![2-[2-Fluoro-5-(trifluoromethyl)anilino]benzoxazole](/img/structure/B8410473.png)

![2-(1-chloropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8410486.png)
![3-Chloro-4-[2-(methoxy-methoxy)ethyl]aniline](/img/structure/B8410503.png)
